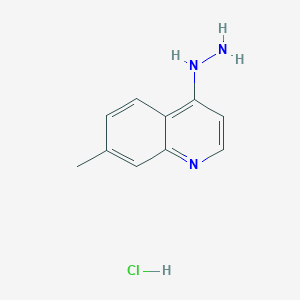
(4-Fluoro-2-methylphenyl)hydrazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Fluoro-2-methylphenyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H11Cl2FN2. It is a derivative of hydrazine, where the hydrazine group is substituted with a 4-fluoro-2-methylphenyl group. This compound is often used in various chemical reactions and has applications in scientific research.
准备方法
合成路线和反应条件
(4-氟-2-甲基苯基)肼二盐酸盐的合成通常涉及在盐酸存在下,4-氟-2-甲基苯胺与水合肼反应。该反应在受控的温度和压力条件下进行,以确保形成所需产物。
工业生产方法
在工业环境中,(4-氟-2-甲基苯基)肼二盐酸盐的生产可能涉及大型间歇式反应器,在该反应器中,反应物混合并在优化条件下反应。然后通过结晶或其他分离技术纯化产物,以达到所需的纯度。
化学反应分析
反应类型
(4-氟-2-甲基苯基)肼二盐酸盐会发生各种类型的化学反应,包括:
氧化: 该化合物可以被氧化成相应的叠氮化物或其他氧化衍生物。
还原: 它可以被还原成胺或其他还原产物。
取代: 在适当条件下,肼基可以被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用锂铝氢化物或硼氢化钠等还原剂。
取代: 根据所需产物,可以使用各种亲核试剂进行取代反应。
主要形成的产物
从这些反应中形成的主要产物取决于所用试剂和特定条件。例如,氧化可能产生叠氮化物,而还原可能产生胺。
科学研究应用
(4-氟-2-甲基苯基)肼二盐酸盐在科学研究中有多种应用:
化学: 它用作合成更复杂分子的构建单元。
生物学: 该化合物因其潜在的生物活性及其与生物分子的相互作用而受到研究。
医学: 正在进行研究以探索其潜在的治疗应用。
工业: 它用于生产各种化学品和材料。
作用机制
(4-氟-2-甲基苯基)肼二盐酸盐的作用机制涉及它与特定分子靶标的相互作用。该化合物可以与生物分子上的亲核位点形成共价键,导致其结构和功能发生变化。所涉及的确切途径取决于其使用的特定应用和背景。
相似化合物的比较
类似化合物
- (4-氟-2-甲氧基苯基)肼二盐酸盐
- (4-氟-2-氯苯基)肼二盐酸盐
- (4-氟-2-硝基苯基)肼二盐酸盐
独特之处
(4-氟-2-甲基苯基)肼二盐酸盐因其独特的取代模式而独一无二,这种模式赋予其独特的化学和物理性质。这种独特之处使其在其他类似化合物可能不太有效的情况下,在特定应用中具有价值。
属性
分子式 |
C7H11Cl2FN2 |
|---|---|
分子量 |
213.08 g/mol |
IUPAC 名称 |
(4-fluoro-2-methylphenyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C7H9FN2.2ClH/c1-5-4-6(8)2-3-7(5)10-9;;/h2-4,10H,9H2,1H3;2*1H |
InChI 键 |
QVQWUVAUYLCLKE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)F)NN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11891141.png)
![2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B11891148.png)
![4-Chloro-3-propyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11891156.png)

![7-Bromoimidazo[1,2-a]pyridin-2-ol](/img/structure/B11891167.png)





![N-[3-(2-Oxoazepan-1-YL)propyl]acetamide](/img/structure/B11891203.png)

